N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea
Overview
Description
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(3-chlorophenyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, linked to a chlorophenyl group through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(3-chlorophenyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent under controlled conditions.
Coupling with chlorophenyl isocyanate: The intermediate product is then reacted with 3-chlorophenyl isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: These may include crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the urea linkage, potentially breaking it down into simpler amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidized derivatives: These may include hydroxylated or carboxylated products.
Reduced derivatives: These may include amine or alcohol derivatives.
Substituted products: These may include various functionalized urea derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Disrupting cellular processes: Such as cell division or protein synthesis, leading to its potential use as an antimicrobial or antifungal agent.
Comparison with Similar Compounds
N-(3-chlorophenyl)-N’-(4-chlorophenyl)urea: Another urea derivative with similar structural features.
N-(2-chlorophenyl)-N’-(3-chlorophenyl)urea: A compound with a different substitution pattern on the phenyl rings.
Uniqueness:
- The presence of the pyrazole ring in N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(3-chlorophenyl)urea distinguishes it from other urea derivatives.
- The specific substitution pattern on the pyrazole and phenyl rings may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O/c1-9-13(16)10(2)20(19-9)7-6-17-14(21)18-12-5-3-4-11(15)8-12/h3-5,8H,6-7H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQZTKIXDNYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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